Pyrazin-2-ylmethanamine dihydrochloride
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Overview
Description
Pyrazin-2-ylmethanamine dihydrochloride: is a chemical compound with the molecular formula C5H9Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Pyrazin-2-ylmethanamine dihydrochloride typically begins with pyrazine.
Reaction with Formaldehyde: Pyrazine is reacted with formaldehyde and hydrogen chloride to form Pyrazin-2-ylmethanamine.
Formation of Dihydrochloride Salt: The resulting Pyrazin-2-ylmethanamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazin-2-ylmethanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazin-2-ylmethanone.
Reduction: Pyrazin-2-ylmethanol.
Substitution: Halogenated derivatives of Pyrazin-2-ylmethanamine
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored as a potential therapeutic agent in drug development.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of agrochemicals.
- Employed in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of Pyrazin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrazin-2-ylmethanamine: The base form without the dihydrochloride salt.
Pyrazinamide: A related compound used as an antituberculosis agent.
Pyrrolopyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Uniqueness:
- Pyrazin-2-ylmethanamine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility and reactivity.
- Its specific structure allows for unique interactions with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
pyrazin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h1-2,4H,3,6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAGTKHCRLEUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601241 |
Source
|
Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122661-25-0 |
Source
|
Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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